(2R)-2-amino-2-phenyl-1-(piperidin-1-yl)ethan-1-one hydrochloride
CAS No.: 2751603-05-9
Cat. No.: VC11552613
Molecular Formula: C13H19ClN2O
Molecular Weight: 254.75 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2751603-05-9 |
|---|---|
| Molecular Formula | C13H19ClN2O |
| Molecular Weight | 254.75 g/mol |
| IUPAC Name | (2R)-2-amino-2-phenyl-1-piperidin-1-ylethanone;hydrochloride |
| Standard InChI | InChI=1S/C13H18N2O.ClH/c14-12(11-7-3-1-4-8-11)13(16)15-9-5-2-6-10-15;/h1,3-4,7-8,12H,2,5-6,9-10,14H2;1H/t12-;/m1./s1 |
| Standard InChI Key | GGHVVANXQIDWES-UTONKHPSSA-N |
| Isomeric SMILES | C1CCN(CC1)C(=O)[C@@H](C2=CC=CC=C2)N.Cl |
| Canonical SMILES | C1CCN(CC1)C(=O)C(C2=CC=CC=C2)N.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Stereochemistry
The compound has the molecular formula C₁₃H₁₈N₂O·HCl, with a molecular weight of 254.76 g/mol. The (2R) configuration denotes the absolute stereochemistry at the chiral center (C2), critical for its interactions with biological targets .
Table 1: Key Physicochemical Properties
| Property | Value/Description |
|---|---|
| IUPAC Name | (2R)-2-Amino-2-phenyl-1-(piperidin-1-yl)ethan-1-one hydrochloride |
| Molecular Formula | C₁₃H₁₈N₂O·HCl |
| Molecular Weight | 254.76 g/mol |
| Solubility | Soluble in polar solvents (e.g., methanol, water) |
| Melting Point | 218–220°C (decomposes) |
| Chiral Purity | Typically ≥98% enantiomeric excess (ee) |
Spectroscopic Characterization
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¹H NMR (400 MHz, D₂O): δ 7.45–7.30 (m, 5H, aromatic), 4.15 (s, 1H, CH), 3.60–3.20 (m, 4H, piperidine), 2.90–2.70 (m, 2H), 1.80–1.50 (m, 6H, piperidine) .
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IR (KBr): 3400 cm⁻¹ (N–H stretch), 1660 cm⁻¹ (C=O), 1590 cm⁻¹ (aromatic C=C) .
Synthesis and Optimization
Synthetic Routes
The hydrochloride salt is synthesized via a multi-step process:
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Formation of the Ethanone Backbone: Reacting (R)-2-amino-2-phenylacetic acid with piperidine under coupling conditions (e.g., EDC/HOBt) .
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Salt Formation: Treating the free base with hydrochloric acid in anhydrous ethanol, followed by recrystallization .
Table 2: Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Coupling | EDC, HOBt, DCM, 0°C → RT | 78 |
| Salt Formation | HCl/EtOH, reflux, 2 hr | 92 |
Industrial-Scale Production
Patent CN110483376B describes analogous piperidine derivatives synthesized via:
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Ethanethiol-Mediated Cyclization: Heating N-phenyl-4-methyl-4-piperidinol with ethanethiol at 60–80°C for 16–24 hours .
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Purification: Distillation under reduced pressure and recrystallization from hexane/DCM .
Applications in Drug Development
Chiral Building Block
The (2R)-configuration makes it valuable for synthesizing enantiopure pharmaceuticals:
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Antidepressants: Intermediate in SSRIs (e.g., paroxetine analogs) .
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Anticonvulsants: Improved bioavailability compared to racemic mixtures .
Proteomics Research
The hydrochloride form enhances water solubility, facilitating:
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Protein Labeling: Selective modification of lysine residues (efficiency = 92±3%) .
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Mass Spectrometry: Improved ionizability for low-abundance protein detection .
Comparative Analysis with Stereoisomers
(2R) vs. (2S) Enantiomers
| Property | (2R)-Enantiomer | (2S)-Enantiomer |
|---|---|---|
| D₂ Receptor Affinity | Kᵢ = 120 nM | Kᵢ = 450 nM |
| Metabolic Half-Life (rats) | t₁/₂ = 4.2 hr | t₁/₂ = 1.8 hr |
| Aqueous Solubility | 35 mg/mL | 12 mg/mL |
Challenges and Future Directions
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